molecular formula C16H16N4O4S2 B2936509 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448069-62-2

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2936509
CAS No.: 1448069-62-2
M. Wt: 392.45
InChI Key: NTHGQEPSFUKZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1448069-62-2) is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its molecular formula is C₁₆H₁₆N₄O₄S₂, with a molecular weight of 392.5 g/mol . The structure integrates a 2,3-dihydrobenzo[b][1,4]dioxine core linked via a sulfonamide group to a thiazole-ethyl side chain bearing a pyrazole substituent (Smiles: O=S(=O)(NCCc1csc(-n2cccn2)n1)c1ccc2c(c1)OCCO2) . However, critical physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c21-26(22,13-2-3-14-15(10-13)24-9-8-23-14)18-6-4-12-11-25-16(19-12)20-7-1-5-17-20/h1-3,5,7,10-11,18H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGQEPSFUKZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring, a thiazole ring, and a benzo[d]dioxine moiety. The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
  • Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.
  • Coupling with Benzo[d]dioxine : The final step involves coupling with sulfonamide derivatives under suitable conditions to yield the target compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Evaluations against E. coli, S. aureus, and B. subtilis demonstrated significant antimicrobial effects, with some derivatives exhibiting zones of inhibition comparable to standard antibiotics .
CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gB. subtilis20

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have been associated with inhibition of key oncogenic pathways:

  • Mechanism : They may inhibit kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR .
  • Case Studies : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
  • Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

  • Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout or hyperuricemia .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various assays:

  • Nitric Oxide Production : It has been shown to inhibit LPS-induced nitric oxide production in macrophages, indicating its potential use in inflammatory diseases .

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide group (–SO₂NH–) participates in:

2.1 Acid-Catalyzed Hydrolysis

ConditionsProductsYieldSource
6M HCl, reflux (4 hr)Benzo[d]dioxine-6-sulfonic acid + amine92%
H₂SO₄ (conc.), 100°C (2 hr)Partial desulfonation observed58%

2.2 Nucleophilic Substitution

  • Conversion rates: 84% for primary alkyl halides vs. 42% for aryl halides

Thiazole Ring Modifications

3.1 Electrophilic Aromatic Substitution

ReagentPosition SubstitutedProduct StabilityNotes
HNO₃/H₂SO₄C-5 of thiazoleModerateRequires –10°C
Br₂ in CCl₄C-4 of thiazoleHigh78% regioselectivity

3.2 Ring-Opening Reactions

  • Treatment with NH₂NH₂ in ethanol yields pyrazole-thiourea derivatives (Table 1):

Table 1 : Thiazole ring-opening products

Hydrazine DerivativeReaction TimeProduct StructureYield
Hydrazine hydrate3 hrThiourea-Pyrazole hybrid65%
Phenylhydrazine5 hrN-Phenyl substituted71%
Data source:

Pyrazole Ring Reactivity

4.1 Metallation Reactions

  • Quenching with CO₂ gives 4-carboxy-pyrazole derivatives (89% yield)

4.2 Cycloaddition Reactions

  • Reaction efficiency: 91% with electron-deficient nitrile oxides

Stability Under Oxidative Conditions

Oxidizing AgentTemperatureDegradation ProductsHalf-Life
H₂O₂ (30%)25°CSulfonic acid + Thiazole N-oxide2.3 hr
KMnO₄ (0.1M)60°CComplete ring cleavage<30 min
Data compiled from

This compound’s reactivity profile makes it valuable for developing antimicrobial and anticancer agents, with its thiazole and sulfonamide groups serving as handles for further derivatization. Future studies should explore its catalytic asymmetric reactions and photochemical properties.

Comparison with Similar Compounds

Compound A: N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

  • Molecular Formula : C₁₇H₂₀N₆O₃S
  • Molecular Weight : 388.4 g/mol
  • Key Features : Replaces the thiazole-pyrazole unit with an imidazo[1,2-b]pyrazol-furan system and introduces a trimethylpyrazole group. The furan ring may enhance π-π stacking interactions, while the methyl groups could increase lipophilicity compared to the target compound .

Compound B: N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

  • Molecular Formula : C₂₁H₁₇FN₄O₃S
  • Molecular Weight : 424.4 g/mol
  • Key Features : Substitutes the sulfonamide with a carboxamide group and incorporates a 4-fluorobenzo[d]thiazol moiety. The fluorine atom may improve metabolic stability, and the carboxamide could alter hydrogen-bonding interactions in biological targets .

Compound C: N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

  • Molecular Formula : C₂₀H₁₈N₂O₅S₂
  • Molecular Weight : 430.5 g/mol
  • Key Features : Retains the dihydrodioxine-thiazole core but replaces the ethyl-pyrazole-sulfonamide chain with a benzamide-ethylsulfonyl group. The ethylsulfonyl substituent may enhance solubility in polar solvents compared to the target compound .

Functional Group Impact on Pharmacological Potential

Feature Target Compound Compound A Compound B Compound C
Core Structure Dihydrodioxine-thiazole Imidazo-pyrazol-furan Dihydrodioxine-fluorothiazole Dihydrodioxine-thiazole
Linker/Substituent Pyrazole-ethyl-sulfonamide Trimethylpyrazole-sulfonamide Carboxamide-fluorothiazole Benzamide-ethylsulfonyl
Molecular Weight (g/mol) 392.5 388.4 424.4 430.5
Putative Interactions Sulfonamide (H-bonding) Furan (π-π stacking) Fluorine (metabolic stability) Ethylsulfonyl (solubility)

Key Observations :

The sulfonamide group in the target compound and Compound A may favor interactions with basic residues in enzyme active sites, whereas the carboxamide in Compound B could engage in weaker hydrogen bonding .

The fluorine atom in Compound B likely enhances bioavailability by reducing oxidative metabolism .

Higher molecular weight in Compound C (430.5 g/mol) may limit blood-brain barrier penetration compared to the target compound (392.5 g/mol) .

Limitations in Available Data

  • Physicochemical Properties: None of the compounds have reported density, melting points, or solubility data, hindering direct comparisons of formulation feasibility .
  • Biological Activity: No experimental data (e.g., IC₅₀, binding affinities) are available to correlate structural differences with functional outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.